molecular formula C15H31N3O2 B7915163 [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915163
M. Wt: 285.43 g/mol
InChI Key: JIPNMEKCUCIOFP-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a sophisticated chemical intermediate of significant value in medicinal chemistry and early-stage drug discovery research. Its structure incorporates a piperidine ring, a privileged scaffold frequently found in bioactive molecules, which is further functionalized with a primary amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc-protected primary amine is a critical feature, as this protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to unmask the reactive amine functionality. This makes the compound an exceptionally versatile building block for the synthesis of more complex molecules , particularly in the construction of compound libraries. Researchers primarily utilize this intermediate in the design and synthesis of novel compounds targeting the central nervous system, as the piperidine moiety is a common structural element in pharmacologically active agents , including receptor antagonists and enzyme inhibitors. Its primary research application lies in its role as a precursor for generating diverse chemical entities, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space for potential therapeutic agents. This compound is strictly for research use only in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O2/c1-5-18(14(19)20-15(2,3)4)12-13-7-6-9-17(11-13)10-8-16/h13H,5-12,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPNMEKCUCIOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Functionalization

The synthesis typically begins with functionalizing the piperidine ring at the 3-position. A common precursor, piperidin-3-ylmethanol, undergoes selective alkylation to introduce the 2-aminoethyl group. This step employs nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetonitrile) using 2-bromoethylamine hydrobromide. The reaction is conducted at 60–80°C for 12–18 hours, achieving yields of 65–75% after purification via flash chromatography.

Tert-Butyl Carbamate Protection

The primary amine on the 2-aminoethyl side chain is protected using tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP). This step ensures stability during subsequent reactions, with yields exceeding 90% under inert atmospheres.

Ethyl Carbamate Formation

The hydroxymethyl group on the piperidine is converted to the ethyl carbamate via reaction with ethyl isocyanate in tetrahydrofuran (THF) at 0–5°C. The tert-butyl ester is simultaneously introduced using tert-butyl chloroformate , requiring precise stoichiometry to avoid over-substitution. The final product is isolated in 70–80% yield after recrystallization from ethyl acetate/hexane.

Reaction Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
Alkylation SolventAnhydrous Acetonitrile+15%
Carbamation Temp0–5°C+20% Purity
Boc Protection Time4–6 hours+10% Efficiency

Polar aprotic solvents like acetonitrile enhance nucleophilicity during alkylation, while low temperatures during carbamation minimize side reactions.

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in alkylation steps improves interfacial reactivity, reducing reaction times by 30%. For Boc protection, DMAP accelerates the reaction by stabilizing the transition state through hydrogen bonding.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for scalability and reproducibility. Key advantages include:

  • Precision : Maintains stoichiometric ratios via automated pumps.

  • Safety : Minimizes exposure to hazardous intermediates (e.g., isocyanates).

  • Yield : Achieves 85–90% purity without chromatography.

Waste Mitigation

Solvent recovery systems (e.g., distillation) and catalytic recycling (e.g., immobilized DMAP on silica) reduce environmental impact. For example, 95% of DCM is reclaimed in Boc protection steps.

Purification and Characterization

Chromatographic Techniques

MethodConditionsPurity Achieved
Flash ChromatographySilica gel, ethyl acetate/hexane (3:7)95–98%
HPLCC18 column, acetonitrile/water (70:30)>99%

Spectroscopic Validation

  • NMR : tert-butyl protons appear as a singlet at δ 1.4 ppm, while the ethyl carbamate’s methylene group resonates at δ 4.1 ppm (triplet).

  • LC-MS : Molecular ion peak at m/z 285.43 ([M+H]⁺) confirms molecular weight.

Comparative Analysis of Methodologies

Traditional vs. Flow Chemistry

AspectBatch ReactorFlow Reactor
Reaction Time24–36 hours2–4 hours
ScalabilityLimited to 10 kg/batchUnlimited
Energy ConsumptionHigh (heating/cooling cycles)Low (steady-state)

Flow chemistry outperforms batch methods in throughput and energy efficiency but requires higher initial capital investment.

Challenges and Solutions

Epimerization During Alkylation

The 2-aminoethyl group’s basicity can lead to epimerization at the piperidine’s 3-position. Mitigation strategies include:

  • Using sterically hindered bases (e.g., DIPEA) to reduce racemization.

  • Conducting reactions at lower temperatures (0–5°C).

Carbamate Hydrolysis

The ethyl carbamate is prone to hydrolysis under acidic or aqueous conditions. Solutions involve:

  • Storing the compound under anhydrous argon at –20°C.

  • Adding molecular sieves during synthesis to absorb moisture .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

  • Oxidation: : Involves the addition of oxygen or removal of hydrogen.

  • Reduction: : Involves the addition of hydrogen or removal of oxygen.

  • Substitution: : Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. Conditions such as temperature, pressure, and solvent type are crucial for the reaction's success.

Major Products

The major products formed from these reactions depend on the specific pathways chosen. For example, oxidation may produce corresponding ketones or aldehydes, while substitution reactions can yield various functionalized derivatives.

Scientific Research Applications

The compound [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a specialized chemical with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and relevant data.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects. A study demonstrated that similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Neuropharmacology

The piperidine moiety is significant in neuropharmacological research. Compounds like this one have been evaluated for their effects on cognitive functions and neuroprotection.

Case Study: Cognitive Enhancement

A study published in the Journal of Medicinal Chemistry explored the cognitive-enhancing properties of piperidine derivatives. The findings suggest that these compounds can improve learning and memory in animal models, highlighting their potential use in treating cognitive disorders.

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceutical formulations. Its ability to undergo further chemical transformations makes it valuable for researchers aiming to develop new drugs.

Case Study: Synthesis Pathways

A synthetic pathway involving this compound was detailed in a publication where researchers aimed to create novel antitumor agents. The compound's reactivity allowed for the successful formation of various analogs with enhanced biological activity.

Biochemical Assays

Due to its structural features, this compound can be utilized in biochemical assays to study enzyme inhibition or receptor binding.

Case Study: Enzyme Inhibition Studies

In a recent study, this compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated significant inhibition, suggesting its potential role as a lead compound in drug discovery targeting metabolic diseases.

Data Tables

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions often lead to changes in biological pathways, influencing the compound's therapeutic effects. For instance, it may bind to enzymes or receptors, modulating their activity and resulting in desired biological outcomes.

Comparison with Similar Compounds

[1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (CAS: Unspecified)

  • Structural Differences: Replaces the 2-aminoethyl group with a 6-ethoxy-2-methylsulfanyl-pyrimidin-4-yl substituent. Retains the piperidine core and tert-butyl carbamate group.
  • Molecular Weight : 285.38 g/mol (similar to the target compound) .

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1)

  • Structural Differences: Substitutes the 2-aminoethyl group with a (S)-2-amino-propionyl moiety. Contains stereochemical specificity (R and S configurations).
  • Molecular Weight : 285.38 g/mol .
  • Stereochemistry may influence binding affinity to chiral receptors or enzymes.

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS: 1353974-70-5)

  • Structural Differences: Replaces the piperidine ring with a pyrrolidine (5-membered ring). Features an acetylated amino group instead of a free amine.
  • Molecular Weight : 285.38 g/mol .
  • Acetylation reduces polarity, increasing lipophilicity but decreasing solubility in aqueous media.

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Lipophilicity (LogP)
Target Compound 285.43 Aminoethyl, Piperidine Moderate 1.5–2.0
Pyrimidinyl Derivative 285.38 Pyrimidine, Methylsulfanyl Low 2.5–3.0
Propionyl Stereoisomer 285.38 Amide, Stereospecific Moderate 1.8–2.3
Pyrrolidine Acetyl Derivative 285.38 Pyrrolidine, Acetyl Low 2.0–2.5

Key Observations :

  • The pyrimidinyl derivative exhibits the highest lipophilicity due to aromatic and sulfur-containing groups, favoring blood-brain barrier penetration but limiting solubility.
  • Stereoisomerism in the propionyl derivative may lead to divergent biological activities (e.g., receptor selectivity).

Stability and Toxicity Considerations

  • Tert-Butyl Carbamates : Generally stable under acidic conditions but hydrolyze in strong bases. The target compound’s stability aligns with this trend .
  • Sulfur-Containing Derivatives : Methylsulfanyl groups (e.g., in the pyrimidinyl compound) may pose metabolic risks, generating reactive metabolites .
  • Amide vs.

Biological Activity

The compound [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester, also known by its chemical identifiers and synonyms, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H27N3OC_{13}H_{27}N_3O with a molecular weight of approximately 255.38 g/mol. The structure includes a piperidine ring, which is significant for its interaction with biological targets.

Research indicates that compounds containing piperidine moieties exhibit various biological activities, primarily through their interaction with neurotransmitter receptors and enzymes. Notably, this compound has been studied for its potential as a cholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's.

Cholinesterase Inhibition

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Studies have shown that derivatives of piperidine can inhibit both AChE and BuChE, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant for cognitive enhancement and neuroprotection in Alzheimer's disease models .

Biological Activity in Cancer Therapy

Recent investigations have highlighted the anticancer potential of piperidine derivatives, including the compound .

  • Cytotoxicity : In vitro studies have demonstrated that related piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that certain piperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
  • Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cancer progression .

Study 1: Cholinesterase Inhibition

A comprehensive review detailed the structure-activity relationship (SAR) of piperidine derivatives, emphasizing their role as dual inhibitors of AChE and BuChE. The findings suggest that modifications to the piperidine structure can enhance selectivity and potency against these enzymes .

Study 2: Antitumor Activity

In a study involving a piperidine derivative similar to the one discussed, researchers evaluated its effects on triple-negative breast cancer (TNBC) cell lines. The compound demonstrated significant reductions in cell viability, indicating promising therapeutic potential against aggressive cancer types .

Data Table: Biological Activities of Piperidine Derivatives

Activity Mechanism Reference
Cholinesterase InhibitionInhibition of AChE and BuChE
Cytotoxicity Against CancerInduction of apoptosis in cancer cell lines
Antioxidant PropertiesScavenging free radicals and reducing oxidative stress

Q & A

Q. What are the established synthetic routes for preparing [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester?

  • Methodological Answer: A common approach involves multi-step synthesis, including:
  • Step 1: Introduction of the tert-butyloxycarbonyl (Boc) protecting group to stabilize reactive amines. This is achieved via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) .
  • Step 2: Functionalization of the piperidine core. For example, Suzuki-Miyaura coupling can be employed to attach aromatic groups, as demonstrated in analogous compounds using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid intermediates .
  • Step 3: Selective hydrogenation to reduce nitro or unsaturated intermediates. Hydrogen gas (1–3 atm) with catalysts like Pd/C or Raney Ni is typical .
  • Critical Note: Protecting group compatibility (e.g., Boc stability under hydrogenation) must be validated via TLC or LC-MS monitoring .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Methodological Answer:
  • ¹H/¹³C NMR: Key signals include:
  • Boc group: A singlet at ~1.4 ppm (9H, tert-butyl) in ¹H NMR and a carbonyl signal at ~155 ppm in ¹³C NMR .
  • Piperidine protons: Multiples between 1.5–3.5 ppm, with axial/equatorial splitting depending on substitution .
  • IR Spectroscopy: Carbamate C=O stretch at ~1680–1720 cm⁻¹ and N-H stretches (if deprotected) at ~3300 cm⁻¹ .
  • Mass Spectrometry (MS): Molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₁₄H₂₇N₃O₂: 294.21 g/mol) and fragmentation patterns confirming Boc loss (-56 Da) .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer:
  • Solubility: Typically soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly in water. Additives like TFA (0.1%) improve aqueous solubility for HPLC .
  • Stability:
  • pH Sensitivity: Boc groups hydrolyze under strong acidic (e.g., HCl/dioxane) or basic conditions. Store at neutral pH and -20°C for long-term stability .
  • Light/Oxygen: Protect from UV light and store under inert gas (N₂/Ar) to prevent oxidation of the aminoethyl group .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer:
  • Catalyst Screening: Test palladium ligands (e.g., XPhos, SPhos) for Suzuki coupling efficiency. Lower catalyst loading (1–2 mol%) reduces side reactions .
  • Temperature Control: Gradual warming (0°C → RT) minimizes exothermic decomposition during Boc deprotection .
  • Purification: Use flash chromatography with gradients (e.g., 5–30% EtOAc/hexane) or prep-HPLC (C18 columns, 0.1% TFA modifier) to isolate polar intermediates .

Q. What strategies resolve stereochemical challenges in piperidine derivatives of this compound?

  • Methodological Answer:
  • Chiral Auxiliaries: Employ enantioselective Mannich reactions (e.g., using (S)-proline catalysts) to control stereocenters .
  • Dynamic Resolution: Utilize enzymes (e.g., lipases) for kinetic resolution of racemic mixtures in ester hydrolysis steps .
  • X-ray Crystallography: Confirm absolute configuration of crystalline intermediates, especially for patent applications .

Q. How can researchers address contradictory data in reaction mechanisms for unexpected byproducts?

  • Methodological Answer:
  • Mechanistic Probes:
  • Isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track oxygen sources during hydrolysis .
  • Trapping experiments (e.g., TEMPO for radical intermediates) in hydrogenation steps .
  • Computational Modeling: DFT calculations (e.g., Gaussian) to map transition states and identify competing pathways .

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